

Calcium bis(5-oxo-DL-prolinate): Technical Synthesis & Bio-Functional Profile

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Compound of Interest

Compound Name: Calcium bis(5-oxo-DL-prolinate)

CAS No.: 85959-45-1

Cat. No.: B13112965

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CAS: 85959-45-1 | Formula:

| MW: 296.29 g/mol

Executive Summary & Stereochemical Distinction

Calcium bis(5-oxo-DL-prolinate), also known as Calcium DL-Pidolate, is the calcium salt of racemic pyroglutamic acid. While the L-isomer (CAS 31377-05-6) is the predominant form utilized in high-end pharmaceutical and nutraceutical applications due to its direct integration into the

-glutamyl cycle, the DL-form (CAS 85959-45-1) represents a critical industrial variant.

This guide focuses on the DL-isomer, detailing its chemical synthesis, physicochemical properties, and the "Pidolate Effect" mechanism that governs its high solubility and calcium transport capabilities. Researchers must note that while the calcium payload remains identical (13.5% elemental Ca), the metabolic fate of the D-5-oxoproline moiety differs from the L-form.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of one calcium ion chelated by two 5-oxo-proline (pidolic acid) anions. The "DL" designation indicates a racemic mixture of enantiomers, which influences crystal lattice energy and solubility profiles compared to the pure L-form.

Table 1: Physicochemical Specifications

Property	Specification
Appearance	White to off-white crystalline powder
Solubility (Water)	Highly Soluble (>20 g/100mL @ 20°C)
Solubility (Ethanol)	Slightly soluble
pH (10% Solution)	6.0 – 7.5
Calcium Content	~13.5% (Theoretical)
Melting Point	>250°C (Decomposes)
Hygroscopicity	Moderate (Requires tight sealing)

Structural Visualization

The following diagram illustrates the coordination complex where the carboxylate oxygens of two pidolate rings chelate the central Calcium ion.

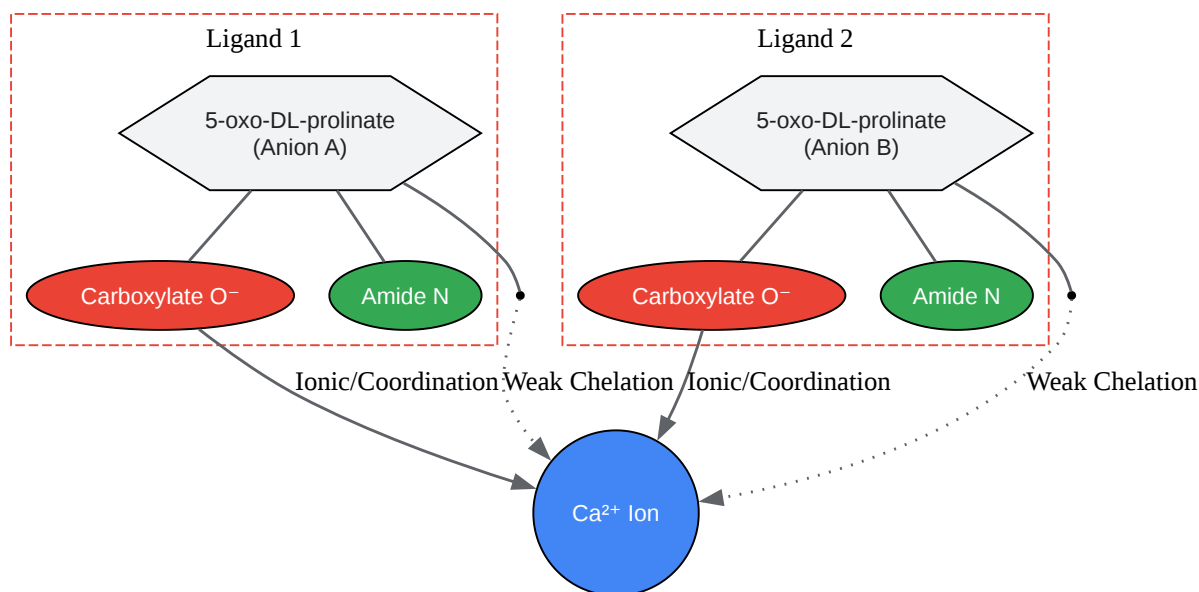


Figure 1: Coordination Complex of Calcium bis(5-oxo-DL-prolinate)

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Experimental Protocols

Protocol A: Chemical Synthesis of **Calcium bis(5-oxo-DL-prolinate)**

Objective: Synthesize CAS 85959-45-1 via neutralization of DL-pyrroglutamic acid. Reaction

Principle:

Materials:

- DL-Pyrroglutamic acid (DL-5-oxoproline), purity >98%.
- Calcium Carbonate (), precipitated, pharmaceutical grade.
- Deionized Water (DIW).

Workflow:

- Dissolution: Charge a glass reactor with 500 mL DIW. Add 129.1 g (1.0 mol) of DL-Pyroglutamic acid. Stir at 200 RPM until fully dissolved.
- Heating: Heat the solution to 55°C.
- Neutralization: Slowly add 50.05 g (0.5 mol) of Calcium Carbonate in small portions over 30 minutes.
 - Critical Control Point: Monitor evolution. Do not add too fast to prevent foam-over.
- Maturation: Once addition is complete, increase temperature to 70°C and stir for 2 hours to ensure complete reaction and degassing. The solution should become clear.
- Filtration: Filter the hot solution (0.45 µm membrane) to remove unreacted carbonates.
- Crystallization/Drying:
 - Method A (Spray Drying): Inlet temp 180°C, Outlet temp 80°C.
 - Method B (Concentration): Concentrate via rotary evaporator to 40% volume, then cool to 4°C for precipitation.
- Yield: Expected yield >90%.

Protocol B: HPLC Quantification Method

Objective: Quantify the pidolate anion content to verify stoichiometry.

- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) or Mixed-Mode (Primesep 100).
- Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 v/v).

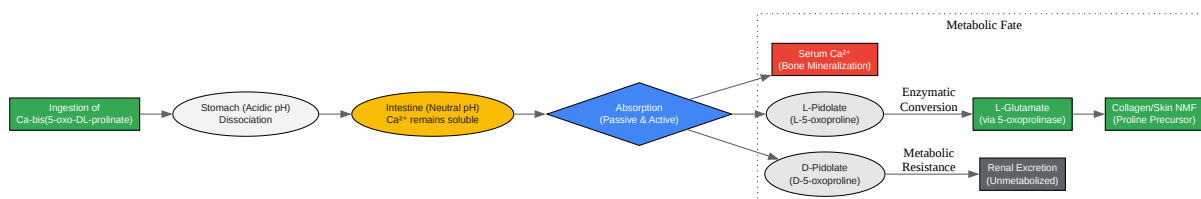
- Note: Low pH is required to keep the carboxylic acid protonated for retention on C18, or use mixed-mode for anion exchange.
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 210 nm (Amide bond absorption).
- Injection Vol: 20 µL.
- Run Time: ~10-15 minutes.
- Acceptance: Peak asymmetry < 1.5; Theoretical plates > 2000.[3]

Bio-Functional Mechanism: The "Pidolate Effect"[10]

Calcium Pidolate is distinguished from inorganic salts (carbonate, phosphate) by its organic moiety. The pidolate anion acts as a physiological carrier.[4]

Mechanistic Pathway:

- Solubility: The organic shell prevents calcium precipitation at neutral intestinal pH, unlike carbonates which require stomach acid for ionization.
- Transport: 5-oxoproline is a metabolite of the
-Glutamyl Cycle (Meister Cycle), facilitating amino acid transport across membranes.
- Bone Matrix: Post-absorption, L-pidolate is a precursor to Proline and Hydroxyproline (collagen synthesis) and Arginine.
 - Note on DL-form: The D-isomer is generally not a substrate for 5-oxoprolinase (the enzyme converting L-5-oxoproline to glutamate). Therefore, the D-fraction may be excreted renally, potentially reducing the "collagen precursor" benefit compared to the pure L-form, but the calcium delivery benefit (solubility) remains intact.



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Therapeutic & Industrial Applications[1]

A. Osteology & Bone Health

- Mechanism: Provides high bioavailability calcium without the "gas" side effects of carbonates. The pidolate moiety supports the proteinaceous matrix of the bone (collagen), while Calcium mineralizes it.
- Data: Studies indicate Calcium Pidolate prevents bone mass loss more effectively than gluconolactate/carbonate in specific cohorts due to the dual action (mineral + organic matrix support).

B. Dermatology (Skin Barrier)

- Mechanism: Sodium/Calcium Pidolate is a component of the Natural Moisturizing Factor (NMF).
- Function: It is highly hygroscopic. In topical formulations, it draws moisture into the stratum corneum.
- DL vs L: For moisturizing properties (humectant activity), the stereochemistry is less critical than in metabolic pathways; thus, the DL-salt is a cost-effective alternative for topical

hydration products.

C. Safety & Toxicology

- Acute Toxicity: Low. LD50 (Oral, Rat) generally > 5000 mg/kg (based on L-isomer data).
- Irritation: Pure powder causes serious eye irritation (H319).
- Regulatory: Calcium Pidolate is authorized in the EU (EFSA) for food supplements.
- DL-Specifics: D-amino acids are generally cleared by D-amino acid oxidase (DAAO) in the kidney/liver. High doses of DL-forms should be validated for renal clearance rates in specific drug applications.

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